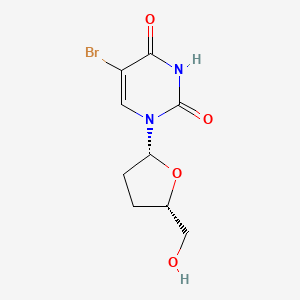

5-Bromo-2',3'-dideoxyuridine

描述

属性

IUPAC Name |

5-bromo-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREZUWMZVPBIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871360 | |

| Record name | 5-Bromo-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28616-93-5 | |

| Record name | 5-Bromo-2',3'-dideoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028616935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of 5 Bromo 2 ,3 Dideoxyuridine Action

Interaction with DNA Synthesis Machinery

The primary cellular target of 5-Bromo-2',3'-dideoxyuridine is the DNA synthesis machinery. Its action is twofold: it is first recognized as a substrate and incorporated into a growing DNA strand, and once incorporated, it prevents further extension of that strand.

Substrate Recognition and Incorporation into Deoxyribonucleic Acid

For this compound to exert its effect, it must first be converted into its active triphosphate form, this compound triphosphate (BrdUTP). In this form, it acts as an analog of thymidine (B127349) triphosphate (TTP). The structural similarity, particularly the 5-position bromine atom mimicking the methyl group of thymine (B56734), allows it to be recognized by DNA polymerases. wikipedia.org

DNA polymerases can incorporate the BrdUTP molecule into a nascent DNA strand opposite an adenine (B156593) base in the template strand. brainly.com However, the presence of the bromine atom can alter the electronic properties of the base, allowing for tautomerization to an enol form. This enol form can mispair with guanine (B1146940), leading to the incorporation of the analog opposite a guanine residue. wikipedia.orgfiveable.meyoutube.com This mispairing is a known source of mutation associated with bromouracil-containing nucleosides. brainly.comnih.gov The efficiency of incorporation can vary depending on the specific DNA polymerase and the local DNA sequence context.

Mechanistic Basis of Deoxyribonucleic Acid Chain Termination

The defining characteristic of this compound is its identity as a dideoxynucleoside. The deoxyribose sugar moiety lacks the 3'-hydroxyl (3'-OH) group, which is essential for the continuation of DNA synthesis. wikipedia.org DNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming nucleotide to the 3'-OH group of the last nucleotide in the growing DNA chain. uhcl.eduyoutube.com

When this compound monophosphate is incorporated into the DNA strand, its absence of a 3'-OH group presents a dead end for the polymerase. nih.govtaylorandfrancis.com The enzyme is unable to catalyze the formation of the next phosphodiester bond, leading to the immediate and irreversible cessation of DNA chain elongation. wikipedia.orguhcl.edu This mechanism is the cornerstone of the Sanger method for DNA sequencing and is the primary mode of action for many antiviral and anticancer nucleoside analogs. taylorandfrancis.com

Table 1: Comparison of Key Moieties for DNA Elongation

| Compound | 3'-Ribose Moiety | Consequence for DNA Synthesis |

| Deoxythymidine | -OH (Hydroxyl) | Normal Elongation |

| This compound | -H (Hydrogen) | Chain Termination |

Enzymatic Phosphorylation and Metabolism

Like most nucleoside analogs, this compound is a prodrug that requires intracellular metabolic activation to become pharmacologically active. This activation is a multi-step phosphorylation process catalyzed by nucleoside kinases.

Pathways Involving Nucleoside Kinases

The conversion of this compound to its active triphosphate form is initiated by nucleoside kinases. nih.gov This process occurs in three sequential steps:

Monophosphorylation: this compound is converted to this compound monophosphate (BrdUMP) by a deoxyribonucleoside kinase, often thymidine kinase.

Diphosphorylation: BrdUMP is then converted to this compound diphosphate (B83284) (BrdUDP) by a nucleoside monophosphate kinase (e.g., thymidylate kinase).

Triphosphorylation: Finally, BrdUDP is converted to the active this compound triphosphate (BrdUTP) by a nucleoside diphosphate kinase.

This phosphorylation cascade is essential, as the triphosphate form is the actual substrate recognized by DNA polymerases. researchgate.net The efficiency of the initial phosphorylation step is often the rate-limiting factor in the activation of the analog. nih.gov

Role of Viral and Host Cellular Enzymes in Analog Processing

The substrate specificity of nucleoside kinases is a critical determinant of the selective toxicity of nucleoside analogs, particularly in antiviral therapy. Many viral families, such as Herpesviridae, encode their own thymidine kinases which can have a broader substrate specificity than their host cell counterparts. nih.gov

These virally-encoded kinases often phosphorylate nucleoside analogs, including brominated derivatives, much more efficiently than human cellular thymidine kinases. nih.gov This differential rate of activation means that the active, chain-terminating triphosphate form of the drug accumulates to higher concentrations in virus-infected cells compared to uninfected host cells. This selective activation is a key principle behind the therapeutic window of many antiviral nucleoside drugs, concentrating the cytotoxic effect within the infected cells while minimizing damage to healthy cells. nih.govnih.gov

Table 2: Relative Kinase Activity on Nucleoside Analogs (Illustrative)

| Enzyme Source | Substrate | Relative Phosphorylation Efficiency |

| Human Thymidine Kinase | Thymidine | High |

| Human Thymidine Kinase | This compound | Low to Moderate |

| Viral Thymidine Kinase | Thymidine | High |

| Viral Thymidine Kinase | This compound | High |

Influence on Deoxyribonucleic Acid Conformation and Chromatin Organization

The incorporation of this compound into DNA has consequences that extend beyond chain termination. The presence of the bromouracil base can introduce structural perturbations in the DNA duplex. The bromine atom is larger and more electronegative than the methyl group of thymine, which can alter the local DNA structure. youtube.com

Alterations in Deoxyribonucleic Acid Double Helical Structure

The substitution of thymidine with 5-Bromo-2'-deoxyuridine (B1667946) within the DNA double helix introduces significant perturbations to its structural integrity and biophysical properties. The presence of the bulky bromine atom at the C5 position of the pyrimidine (B1678525) ring, in place of a methyl group in thymidine, modifies the local and global geometry of the DNA molecule.

Research indicates that the incorporation of BrdU can induce a conformational shift in the DNA structure, steering it towards an A-form-like geometry. researchgate.net The canonical B-form DNA, prevalent under physiological conditions, is characterized by a right-handed helix with approximately 10.5 base pairs per turn. In contrast, the A-form is a more compact right-handed helix with about 11 base pairs per turn, a tilted base-pair orientation, and a deeper major groove with a shallower minor groove. This structural transition can have significant implications for DNA-protein interactions, as many DNA-binding proteins have evolved to recognize the specific topography of B-form DNA.

Furthermore, studies on the thermal stability of DNA containing 5-Bromo-2'-deoxyuridine have revealed a stabilizing effect. The melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands, is elevated in BrdU-substituted DNA across a range of ionic strengths. nih.govnih.gov This increased stability is attributed to the enhanced base stacking interactions conferred by the bromine atom.

| Structural Parameter | Effect of 5-Bromo-2'-deoxyuridine Incorporation | Consequence |

|---|---|---|

| Helical Conformation | Induces a shift towards an A-form-like DNA structure. researchgate.net | Altered recognition by DNA-binding proteins. |

| Thermal Stability (Tm) | Increased melting temperature. nih.govnih.gov | Enhanced stability of the DNA double helix. |

| Base Stacking | Enhanced due to the presence of the bromine atom. | Contributes to increased thermal stability. |

Impact on Nucleosome Positioning and Higher-Order Chromatin Architecture

The structural alterations induced by 5-Bromo-2'-deoxyuridine in the DNA double helix have profound consequences for the next level of genetic organization: the packaging of DNA into chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of a segment of DNA wound around a core of eight histone proteins. The precise positioning of nucleosomes along the DNA plays a critical role in regulating gene expression by controlling the accessibility of the genetic material to transcription factors and other regulatory proteins.

The incorporation of 5-Bromo-2'-deoxyuridine into DNA has been shown to disrupt and destabilize nucleosome positioning. researchgate.net This effect is particularly pronounced in regions of the genome rich in adenine and thymine (AT-rich sequences), which are known to influence DNA bendability and, consequently, nucleosome formation. The altered helical structure of BrdU-containing DNA, particularly its rigidity and A-form-like character, is thought to be less favorable for the tight wrapping around the histone octamer that is required for stable nucleosome formation. researchgate.net

This destabilization of nucleosomes leads to a more open and accessible chromatin structure. Specifically, the incorporation of 5-Bromo-2'-deoxyuridine has been associated with the decondensation of heterochromatin, which is a tightly packed form of chromatin that is generally transcriptionally silent. researchgate.net By promoting a more euchromatic state, which is a less condensed and more transcriptionally active form of chromatin, 5-Bromo-2'-deoxyuridine can lead to the activation of previously silenced genes.

Antiviral Research Applications of 5 Bromo 2 ,3 Dideoxyuridine

Inhibition of Viral Replication Processes

5-Bromo-2',3'-dideoxyuridine (BrdU), a nucleoside analog, has been a subject of significant interest in antiviral research due to its ability to interfere with the replication of various DNA viruses. Its structural similarity to thymidine (B127349) allows it to be recognized by viral enzymes involved in DNA synthesis, leading to the disruption of the replication cycle.

Mechanism of Viral Deoxyribonucleic Acid Polymerase Inhibition

The primary mechanism by which this compound exerts its antiviral effect is through the inhibition of viral Deoxyribonucleic Acid (DNA) polymerase. nih.gov As a thymidine analog, it is phosphorylated within the host cell to its triphosphate form. nih.govnih.gov This activated form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by the viral DNA polymerase. nih.govnih.gov

Once incorporated, the absence of a 3'-hydroxyl group on the deoxyribose sugar of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide. This acts as a chain terminator, prematurely halting the replication of the viral genome. researchgate.net Studies have shown that the triphosphate form of a related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdUTP), is a more potent inhibitor of herpes simplex virus type 1 (HSV-1) DNA polymerase compared to cellular DNA polymerases α and β. nih.govnih.gov Specifically, a 1 microM concentration of BVdUTP inhibited HSV-1 DNA polymerase by 50%, while only causing 9% and 3% inhibition of DNA polymerase α and β, respectively. nih.govnih.gov The inhibition is competitive with respect to dTTP. nih.govnih.gov

Research Models in Herpes Simplex Virus Biology

This compound and its derivatives have been extensively studied in the context of Herpes Simplex Virus (HSV) infections. nih.govnih.gov Research has demonstrated that phosphonate (B1237965) esters of 5-bromo-2'-deoxyuridine (B1667946) show significant activity against both HSV-1 and HSV-2. nih.gov In some cases, derivatives of the compound have shown higher activity against HSV-2 than the parent nucleoside itself. nih.gov

In laboratory settings, 5-bromo-2-deoxyuridine has been used to study latent HSV infections in rabbit kidney cells. nih.gov Interestingly, treating latently infected cells did not alter the rate of virus recovery but did prolong the latent period before the virus became active again. nih.gov Conversely, pretreating cells with 5-bromo-2-deoxyuridine before infection increased the subsequent rate of virus recovery. nih.gov This highlights the compound's complex interactions with the viral life cycle and its utility as a tool in virological research.

Furthermore, in cells infected with HSV, 5-bromodeoxycytidine, a related compound, is directly phosphorylated to its monophosphate form, a pathway not observed in uninfected cells. nih.gov This differential phosphorylation, mediated by virus-induced nucleoside kinases, underscores a key aspect of the selective antiviral activity of these analogs. nih.gov

Studies on African Swine Fever Virus Replication Suppression

Recent research has identified this compound as a potent inhibitor of African Swine Fever Virus (ASFV) replication. nih.govbohrium.com47.251.13 In studies using primary porcine alveolar macrophages (PAMs), this compound demonstrated the strongest inhibition of ASFV replication among several tested nucleoside analogs. nih.govbohrium.com47.251.13

The compound was found to interfere with ASFV DNA replication by being incorporated into the viral DNA as a competitive substrate for deoxythymidine. nih.govbohrium.com This incorporation ultimately disrupts the formation of viral factories, which are essential for the replication and assembly of new virus particles. nih.govbohrium.com

| Parameter | Value | Reference |

|---|---|---|

| 50% Inhibitory Concentration (IC50) | 2.9 μM | nih.govbohrium.com47.251.13 |

| 50% Cytotoxic Concentration (CC50) | > 270 μM | nih.govbohrium.com47.251.13 |

Role in Interfering with Viral Factory Formation

Viral factories are specialized compartments within the cytoplasm of infected cells where viral replication and assembly occur. nih.gov The suppression of ASFV replication by this compound is directly linked to its ability to inhibit the formation of these viral factories. nih.govbohrium.com By being incorporated into the viral DNA, it disrupts the synthesis of the viral genome, a prerequisite for the establishment of these replication sites. nih.govbohrium.com This mechanism of action highlights a critical step in the viral life cycle that can be targeted by nucleoside analogs.

Analysis of Viral Resistance Development to Nucleoside Analogs

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. mdpi.com Viruses, particularly those with high replication rates and error-prone polymerases, can acquire mutations that reduce their susceptibility to antiviral agents. mdpi.com

For nucleoside analogs like this compound, resistance can develop through mutations in the viral enzymes responsible for activating the drug (e.g., thymidine kinase) or in the viral DNA polymerase that is the target of the activated drug. semanticscholar.org Mutations in thymidine kinase can prevent the phosphorylation of the nucleoside analog, rendering it inactive. nih.gov Alternatively, mutations in the DNA polymerase can alter its substrate specificity, reducing the incorporation of the analog into the viral DNA or allowing for its removal through proofreading mechanisms. semanticscholar.org

The study of resistance mechanisms is crucial for the development of new antiviral strategies. mdpi.com This includes the design of new nucleoside analogs that are less susceptible to resistance mutations or the use of combination therapies that target different viral proteins or pathways simultaneously. semanticscholar.org

Advanced Methodologies and Research Tools Utilizing Brominated Nucleoside Analogs

Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are crucial for understanding the fundamental properties of brominated nucleoside analogs like 5-Bromo-2',3'-dideoxyuridine. These methods provide insights into the molecule's behavior upon photoexcitation and offer a detailed picture of its three-dimensional structure.

Time-Resolved Photoelectron Spectroscopy for Excited State Dynamics

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for probing the ultrafast photorelaxation dynamics of molecules. For brominated nucleosides, understanding these dynamics is key to elucidating their function as photosensitizers. Studies on the closely related analogs 5-bromouracil (B15302) (BrU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) provide significant insight into the excited state behavior expected for this compound, as the dynamics are dominated by the 5-bromouracil chromophore.

Upon excitation with UV photons (e.g., 4.66 eV), the molecule is promoted to the bright ¹ππ* electronic state. rsc.org Using TRPES with an extreme ultraviolet (XUV) probe, researchers have observed that this initial excited state population undergoes extremely rapid relaxation. rsc.org The population decays from the ¹ππ* state to an intermediate ¹πσ* excited state, a process facilitated by a conical intersection between the two potential energy surfaces. rsc.org This transition to the intermediate state is exceptionally fast, occurring within approximately 100 femtoseconds. rsc.org The signal from this intermediate ¹πσ* state subsequently disappears within about 200 femtoseconds as the molecule returns to the electronic ground state. rsc.org

Notably, this relaxation pathway differs from that of non-halogenated pyrimidines like thymine (B56734), as the formation of a long-lived triplet state or the ¹nπ* state is not observed in these brominated analogs. rsc.org While the ¹πσ* state is repulsive and associated with the potential for C-Br bond fission, solvent caging effects in aqueous solutions limit the dissociation yield. rsc.org

| Parameter | Value (for BrUrd) | Reference |

| Excitation Energy | 4.66 eV | rsc.org |

| Initial Excited State | ¹ππ | rsc.org |

| Intermediate State | ¹πσ | rsc.org |

| ¹ππ* → ¹πσ* Transition Time | ~100 fs | rsc.org |

| Intermediate State Lifetime | ~200 fs | rsc.org |

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. These methods are essential for confirming molecular structure and understanding intermolecular interactions.

For the related compound 5-bromo-2'-deoxyuridine, experimental FT-IR and µ-Raman spectra have been recorded and analyzed in detail. The vibrational frequencies obtained experimentally are then compared with theoretical values calculated using computational methods to achieve a precise assignment of vibrational modes. This combined experimental and theoretical approach allows for a comprehensive elucidation of the molecular structure, including bond lengths and angles.

The analysis involves assigning observed spectral bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C=O, and C-Br bonds, as well as the vibrations of the pyrimidine (B1678525) and sugar rings. For instance, the C-Br stretching vibration is a key indicator of the halogen's presence and its electronic environment. By comparing the spectra of brominated nucleosides with their non-brominated counterparts, researchers can pinpoint the structural and electronic effects of the bromine substitution.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools in modern chemical research, providing a theoretical framework to interpret experimental data and predict molecular properties. Density Functional Theory and Frontier Molecular Orbital analysis are particularly powerful for studying brominated nucleosides.

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to nucleoside analogs to calculate optimized geometries, electronic properties, and vibrational frequencies. For compounds like 5-bromo-2'-deoxyuridine, DFT calculations, often using functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data. rsc.org

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are fundamental in predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a particularly important parameter.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to be excited. In contrast, a large HOMO-LUMO gap implies high stability and low reactivity. For brominated nucleosides, the introduction of the bromine atom significantly influences the electronic distribution and, consequently, the HOMO and LUMO energy levels. Computational studies on 5-bromo-2'-deoxyuridine and other analogs calculate these energies to predict how the molecule will interact with other species, such as enzymes or DNA. This analysis is crucial for understanding the mechanisms behind the compound's biological effects.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of nucleophilic reactivity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of electrophilic reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Biochemical and Genetic Assay Development

The application of this compound in biochemical and genetic assays is dictated by the unique structure of its dideoxyribose sugar. Unlike its counterpart, 5-bromo-2'-deoxyuridine (BrdU), which is widely used to measure cell proliferation, this compound functions as a DNA chain terminator. nih.govnih.govmdpi.com

This distinction is critical: BrdU possesses a hydroxyl group at the 3' position of the deoxyribose sugar, allowing it to be incorporated into a growing DNA strand and subsequently enabling the addition of the next nucleotide. researchgate.net Assays using BrdU are designed to detect this incorporation, typically via anti-BrdU antibodies, as a marker of DNA synthesis and cell division. nih.govnih.gov

In contrast, this compound lacks the 3'-hydroxyl group. When a DNA polymerase incorporates the triphosphate form of this analog into a nascent DNA strand, no further nucleotides can be added because the necessary 3'-OH for forming the next phosphodiester bond is absent. This results in the immediate termination of DNA chain elongation. uni-regensburg.de

This chain-terminating property is the basis for the Sanger method of DNA sequencing. uni-regensburg.de In this type of assay, a DNA polymerase synthesizes copies of a template strand in the presence of all four standard deoxynucleoside triphosphates (dNTPs) and a small amount of a specific dideoxynucleoside triphosphate (ddNTP). The random incorporation of the ddNTP generates a collection of DNA fragments of varying lengths, all ending at a specific base. uni-regensburg.de While the canonical Sanger method uses ddATP, ddCTP, ddGTP, and ddTTP, analogs like this compound triphosphate could be used in specialized genetic assays. Such an assay could combine the principle of chain termination with the unique properties imparted by the bromine atom, such as altered mass for mass spectrometry-based detection or photosensitivity for cross-linking studies. nih.gov

In Vitro Enzyme Kinetic and Inhibition Assays

In vitro enzyme kinetic and inhibition assays are fundamental tools for characterizing the interaction of brominated nucleoside analogs with their target enzymes. These assays provide quantitative data on the potency and mechanism of inhibition, which is crucial for understanding the compound's biological activity.

The active form of many nucleoside analogs is their 5'-triphosphate derivative. For instance, the triphosphate form of a related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU), has been shown to be a potent inhibitor of various DNA polymerases. Studies on such analogs typically involve incubating the purified target enzyme with its natural substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, often by monitoring the incorporation of a radiolabeled or fluorescently tagged substrate into a nucleic acid strand.

Key parameters determined from these assays include the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal reaction velocity, and the inhibition constant (K_i), which indicates the concentration of inhibitor required to produce half-maximal inhibition. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, can also be elucidated through these kinetic studies. For example, the triphosphate of BVdU has been demonstrated to be a competitive inhibitor of herpes simplex virus type 1 (HSV-1) DNA polymerase with respect to the natural substrate, dTTP. pnas.org In one study, the K_i for BVdUTP with HSV-1 DNA polymerase was found to be 0.25 µM, while the K_m for the natural substrate dTTP was 0.66 µM, indicating a high affinity of the inhibitor for the enzyme. pnas.org

Another related brominated nucleoside, (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BrVdUTP), has been identified as a strong inhibitor of DNA polymerase gamma. The inhibition was competitive with respect to dTTP, with a reported K_i value of 40 nM. nih.gov Such data is critical for understanding the selectivity and potential therapeutic applications of these compounds.

Genetic Screens in Model Organisms (e.g., Saccharomyces cerevisiae)

Genetic screens in model organisms like the budding yeast, Saccharomyces cerevisiae, are powerful tools for identifying genes and cellular pathways that are affected by a particular compound or that influence its activity. The genetic tractability and the high degree of conservation of fundamental cellular processes between yeast and humans make S. cerevisiae an excellent model for such studies.

In a typical genetic screen, a library of yeast mutants, often a collection of strains each with a single gene deletion, is exposed to the compound of interest. The growth of each mutant strain is then monitored. Genes whose deletion leads to increased sensitivity or resistance to the compound are identified as potential targets or as being involved in the compound's metabolism or mechanism of action.

For example, a genetic screen with the related compound 5-bromodeoxyuridine (BrdU) in S. cerevisiae revealed several genes that modulate its effects. This screen identified that a defect in the MPT5/HTR1/UTH4/PUF5 gene led to increased sensitivity to BrdU. nih.gov Conversely, overexpression of the VHT1 or SDT1 genes resulted in resistance to BrdU. nih.gov Further investigation showed that the increased sensitivity to BrdU in the mpt5 mutant was suppressed by mutations in genes involved in chromatin silencing, such as SIR2, SIR3, or SIR4. nih.gov These findings suggest an interplay between BrdU, chromatin structure, and gene expression.

Although a specific genetic screen for this compound in S. cerevisiae is not described in the provided search results, the established methodologies with similar compounds demonstrate the utility of this approach. Such a screen could potentially identify the cellular factors required for the activation of this compound, the transporters involved in its uptake, or the DNA repair pathways that respond to its incorporation into DNA.

Broader Biological Implications in Research Systems

Genotoxicity and Deoxyribonucleic Acid Integrity in Experimental Models

Research on Deoxyribonucleic Acid Damage Induction

The incorporation of 5-Bromo-2',3'-dideoxyuridine into the DNA backbone can initiate a cascade of events that are recognized by the cell as DNA damage. This response is a critical area of investigation, as it underlies many of the compound's effects on cellular function.

Sublethal concentrations of BrdU have been shown to evoke a robust DNA damage response in various cell lines. In A549 lung cancer cells, for instance, treatment with BrdU leads to the activation of key checkpoint kinases, including Chk1 and Chk2, as well as the tumor suppressor protein p53. core.ac.uk The activation of these signaling pathways is a hallmark of the cellular response to DNA damage, triggering cell cycle arrest to allow for DNA repair or, if the damage is too severe, inducing apoptosis or senescence.

The physical basis for this DNA damage response lies in the altered structure of BrdU-substituted DNA. The bromine atom at the 5th position of the uracil (B121893) base is larger than the methyl group it replaces in thymidine (B127349), which can lead to conformational changes in the DNA helix. nih.gov Furthermore, the presence of BrdU can make the DNA more susceptible to damage from other sources, such as ultraviolet (UV) radiation.

Research has also indicated that BrdU incorporation can lead to an increase in the expression of γH2A.X, a marker for DNA double-strand breaks. nih.gov While some studies report no consistent differences in γH2A.X expression between BrdU-treated and control cells, others have observed a time-dependent increase in this marker following BrdU exposure. nih.govnih.gov

Effects on Cellular Proliferation and Viability in Vitro

The induction of DNA damage by this compound has profound consequences for cellular proliferation and viability. The activation of DNA damage checkpoints often leads to cell cycle arrest, a significant reduction in the rate of cell division, and in some cases, the induction of a senescence-like state.

Inhibition of Cellular Proliferation:

A consistent finding across numerous studies is the dose-dependent inhibition of cellular proliferation following BrdU treatment. For example, in RG2 rat glioma cells, a 24-hour treatment with BrdU resulted in a dose-responsive decrease in cell numbers over an 18-day period. nih.gov This anti-proliferative effect is not limited to cancer cells; it has also been observed in neural stem and progenitor cells. nih.gov

The inhibitory effect of BrdU on proliferation is directly linked to its impact on the cell cycle. Studies on A549 cells have demonstrated that BrdU treatment leads to an accumulation of cells in the S, G2/M, and G0 phases of the cell cycle. core.ac.uk A more detailed analysis of the cell cycle distribution in A549 cells after a 24-hour treatment with 10 µM BrdU revealed a significant increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.

Induction of a Senescence-Like Phenotype:

In addition to cell cycle arrest, prolonged exposure to sublethal concentrations of BrdU can induce a state resembling cellular senescence in various cell types. core.ac.uknih.gov This is characterized by a flattened and enlarged cell morphology, and an increase in senescence-associated β-galactosidase (SA-β-gal) activity. core.ac.uknih.gov In A549 cells, by day 7 of exposure to BrdU, the treated cells acquire these senescent-like features. core.ac.uk This induction of senescence is a critical mechanism by which BrdU exerts its long-term effects on cell populations.

Impact on Cell Viability:

While BrdU is a potent inhibitor of proliferation, its direct cytotoxic effects can vary depending on the cell type and the integrity of its DNA repair pathways. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for BrdU in various cell lines. Notably, cells deficient in DNA repair mechanisms exhibit significantly increased sensitivity to BrdU.

The data clearly indicates that deficiencies in DNA repair pathways, such as those involving ATM, BRCA2, and RAD51 paralogs, render cells substantially more vulnerable to the cytotoxic effects of BrdU. This highlights the critical role of these pathways in mitigating the DNA damage induced by the incorporation of this thymidine analog.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Advanced Dideoxynucleoside Analogs

The principle of rational drug design, which involves the strategic creation of molecules to interact with specific biological targets, is central to the advancement of dideoxynucleoside analogs. Building on the structure of compounds like 5-Bromo-2',3'-dideoxyuridine, researchers are exploring targeted modifications to enhance therapeutic properties while minimizing off-target effects.

A primary strategy involves modifications at the 5'-position of the deoxyribose sugar. Computational modeling and free energy perturbation calculations can predict how different substitutions at this position might affect binding to target enzymes, such as viral reverse transcriptases or cellular polymerases. acs.orgsemanticscholar.org For instance, the synthesis of analogs with moieties like methyl (CH₃) or trifluoromethyl (CF₃) groups at the 5'-position is a key area of investigation. acs.orgsemanticscholar.org The goal of these modifications is often to create compounds that maintain potent enzymatic inhibition but are poor substrates for further metabolic pathways that could lead to toxicity. acs.orgsemanticscholar.org

Another avenue involves the replacement of the 5'-hydroxyl group with a phosphonate (B1237965) group. bohrium.comnih.gov This modification is designed to bypass the initial, often inefficient, phosphorylation step catalyzed by cellular kinases, which is a common resistance mechanism for many nucleoside analogs. bohrium.com The synthesis of 5-(hetero)aryl-modified nucleoside phosphonates represents an effort to combine the targeting benefits of the base modification with the improved activation profile of a phosphonate. bohrium.comnih.gov

The synthesis of these advanced analogs requires multi-step procedures, often involving protective group chemistry, Wittig reactions for creating carbon-carbon double bonds, and palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura coupling to introduce diverse aryl groups at the 5-position of the uracil (B121893) base. bohrium.comnih.gov The overarching goal is to generate a library of novel compounds with fine-tuned properties for improved efficacy and selectivity.

Table 1: Strategies in the Rational Design of Advanced Dideoxynucleoside Analogs

| Modification Site | Type of Modification | Rationale / Goal | Example Analog Class |

|---|---|---|---|

| 5'-Position (Sugar) | Alkyl or Fluoroalkyl Substitution (e.g., -CH₃, -CF₃) | Maintain target inhibition while preventing undesirable metabolism and systemic toxicity. acs.orgsemanticscholar.org | 5'-Substituted 5-Fluoro-2'-deoxyuridine Analogs acs.org |

| 5'-Position (Sugar) | Methylene Phosphonate Group Addition | Bypass the first kinase-dependent phosphorylation step, overcoming a key resistance mechanism. bohrium.com | 2'-Deoxyuridine-5'-Phosphonates bohrium.comnih.gov |

| 5-Position (Base) | (Hetero)aryl Substitution | Explore new interactions with the target enzyme's binding pocket to enhance potency or selectivity. bohrium.comnih.gov | 5-(Hetero)aryl-2'-deoxyuridine Analogs bohrium.com |

| Sugar Moiety | Atom Replacement (e.g., Oxathiolane, Dioxolane) | Alter the sugar pucker and conformation to improve binding affinity and impart chain-terminating properties. nih.gov | Lamivudine, Emtricitabine nih.gov |

Exploration of Novel Molecular Targets and Biological Pathways

While the primary mechanism of action for many nucleoside analogs involves incorporation into DNA and subsequent chain termination or mutagenesis, future research is aimed at identifying novel molecular targets and understanding their broader impact on cellular pathways. wikipedia.orgnih.gov The cytotoxic and antiviral effects of a compound are often the result of a complex interplay of multiple interactions within the cell.

For 5-Bromo-2'-deoxyuridine (B1667946), its effects on viral replication may extend beyond simple DNA synthesis inhibition. Studies on polyoma virus, for example, have shown that while the analog inhibits viral RNA synthesis, this only partially accounts for the total reduction in viral infectivity, suggesting that the compound has other sites of antiviral action. nih.gov Identifying these secondary targets is a key objective for future studies. These could include other enzymes involved in nucleotide metabolism, DNA repair pathways that recognize the incorporated bromouracil, or signaling pathways activated in response to the induced DNA damage. nih.gov

The mutagenic properties of the 5-bromouracil (B15302) base, which can mispair with guanine (B1146940) instead of adenine (B156593), are well-documented. wikipedia.org Research is now moving towards understanding how this mutagenic potential can be harnessed or controlled. This includes investigating the role of cellular mismatch repair systems in processing the BrUra-Guanine mispair and how this process influences cell fate, leading to either apoptosis, senescence, or mutagenesis. nih.gov Furthermore, exploring the effects of deoxyribonucleoside triphosphate (dNTP) pool imbalances on the mutagenic potential of 5-Bromo-2'-deoxyuridine could reveal new therapeutic strategies. nih.gov

Integration with Systems Biology and Multi-Omics Approaches

To gain a comprehensive understanding of the cellular response to this compound, researchers are turning to systems biology. This approach integrates multiple high-throughput "omics" datasets to create a holistic model of biological processes. nih.govmdpi.com Rather than focusing on a single target, multi-omics studies can reveal the global impact of a compound on the cell's entire molecular network. mdpi.comresearchgate.net

The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a multi-layered view of the drug's mechanism of action. nih.govnih.gov For example, transcriptomics (RNA sequencing) can identify all genes whose expression is altered following treatment, proteomics can quantify changes in the levels of thousands of proteins, and metabolomics can map the resulting shifts in cellular metabolic pathways. researchgate.net

Applying these techniques to this compound research could answer critical questions. For instance, genomic analysis of different cell lines could identify genetic biomarkers that predict sensitivity or resistance to the compound. Proteomics could uncover previously unknown protein interactions or post-translational modifications triggered by the drug-induced stress. Metabolomics could provide a detailed picture of how the compound disrupts the delicate balance of nucleotide pools and central carbon metabolism. nih.gov The challenge lies in the effective integration of these large, heterogeneous datasets to build predictive models of drug action and identify novel therapeutic targets or combination strategies. nih.govmdpi.com

Table 2: Application of Multi-Omics Approaches in this compound Research

| Omics Field | Key Questions Addressed | Potential Insights |

|---|---|---|

| Genomics | What genetic variations (e.g., in polymerases, kinases, DNA repair enzymes) confer sensitivity or resistance? | Identification of predictive biomarkers for patient stratification; understanding of resistance mechanisms. |

| Transcriptomics | How does the cell alter its gene expression profile in response to treatment? Which signaling pathways are activated? | Elucidation of stress response pathways (e.g., DNA damage response); identification of off-target effects. |

| Proteomics | Which proteins change in abundance or modification state? What are the key protein-protein interaction networks affected? | Discovery of novel protein targets or pathways modulated by the compound; understanding downstream functional consequences. |

| Metabolomics | How are cellular nucleotide pools and central metabolic pathways perturbed by the analog? | Mapping of metabolic reprogramming; identification of metabolic vulnerabilities that could be exploited in combination therapies. |

Development of Enhanced Analytical Probes for Complex Biological Systems

5-Bromo-2'-deoxyuridine (BrdU) is a cornerstone tool for studying cell proliferation, as it is incorporated into newly synthesized DNA and can be detected with specific antibodies. biotium.comwikipedia.org Future research focuses on enhancing this technology and developing novel probes for a more nuanced analysis of complex biological systems.

One area of development is the improvement of detection methods. Traditional BrdU detection requires harsh DNA denaturation steps (using acid or heat) to expose the incorporated base to the antibody, which can damage tissue architecture and interfere with the detection of other antigens. Research into new anti-BrdU monoclonal antibodies that can recognize BrdU in less denatured DNA or the development of novel fixation and permeabilization protocols could improve the sensitivity and flexibility of the technique.

Furthermore, BrdU serves as a template for the development of next-generation probes. Other nucleoside analogs designed specifically for probing DNA synthesis have emerged, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.gov EdU is detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide. This detection method is rapid and does not require DNA denaturation, allowing for multiplexing with other cell-based assays and preserving sample integrity. nih.gov Comparing the advantages and disadvantages of different probes allows researchers to select the optimal tool for their specific experimental question. The ongoing development of new thymidine (B127349) analogs with unique detection chemistries will continue to refine the study of cell cycle kinetics, DNA repair, and neurogenesis. biotium.comnih.gov

Table 3: Comparison of Analytical Probes for DNA Synthesis

| Probe Name | Detection Method | Key Advantages | Key Disadvantages |

|---|---|---|---|

| 5-Bromo-2'-deoxyuridine (BrdU) | Antibody-based (Immunohistochemistry / Immunofluorescence) | Well-established and widely used; extensive literature and protocols available. wikipedia.org | Requires harsh DNA denaturation, which can alter sample morphology and antigenicity. |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Copper(I)-catalyzed azide-alkyne cycloaddition ("Click Chemistry") | Rapid reaction; does not require DNA denaturation, preserving ultrastructure and allowing for multiplexing. nih.gov | Potential for copper-induced cytotoxicity in some live-cell applications. |

| (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) | Click Chemistry | Incorporated by DNA polymerases but resistant to removal by some DNA repair enzymes, potentially offering a more stable label. nih.gov | Less extensively characterized compared to BrdU and EdU. |

常见问题

Q. How is BrdU utilized to detect proliferating cells in vitro, and what methodological considerations are critical for accuracy?

BrdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle, enabling detection via monoclonal antibodies (e.g., anti-BrdU) coupled with immunofluorescence or flow cytometry . Key considerations include:

- Pulse-labeling duration : Short exposure (e.g., 6 minutes) requires optimized antibody concentrations to ensure sensitivity .

- Fixation and denaturation : HCl or heat treatment is necessary to expose BrdU epitopes, but over-denaturation may damage other cellular markers .

- Controls : Include thymidine-treated cells to rule out cross-reactivity .

Q. What protocols are recommended for safe handling and storage of BrdU in laboratory settings?

BrdU requires:

- Storage : Inert atmosphere at -10°C to prevent degradation .

- Personal protective equipment (PPE) : Gloves (tested for chemical resistance), face shields, and ventilation to avoid inhalation of dust/aerosols .

- Waste disposal : Incineration or licensed chemical waste services to prevent environmental contamination .

Q. How can researchers determine the optimal BrdU dose for in vivo cell proliferation studies?

Dose optimization depends on species, tissue type, and labeling duration. For example:

- Rat forestomach studies : A subcutaneous dose of 200 mg/animal achieves persistent labeling without toxicity .

- Mice neurogenesis studies : 50 mg/kg/day for 3 consecutive days via intraperitoneal injection balances efficacy and safety .

- Validation : Immunohistochemistry with anti-BrdU antibodies and comparison to negative controls .

Advanced Research Questions

Q. What molecular mechanisms underlie BrdU's radiosensitizing properties, and how can analogues improve therapeutic efficacy?

BrdU enhances radiation-induced DNA damage by forming lethal double-strand breaks upon electron capture. Key mechanisms include:

- Electron addition : Bromine atoms in BrdU destabilize DNA by facilitating bond cleavage under ionizing radiation .

- Analogue design : Replace bromine with heavier halogens (e.g., iodine) or modify the sugar moiety to increase electron affinity and target specificity .

- Validation : Comparative studies using clonogenic assays and comet assays to quantify DNA damage .

Q. How can BrdU-based assays resolve contradictions in apoptosis vs. proliferation data in heterogeneous cell populations?

Co-staining protocols and kinetic analyses are essential:

- Dual labeling : Combine BrdU (proliferation) with TUNEL (apoptosis) or Annexin V (early apoptosis) .

- Time-course experiments : Track BrdU retention over days to distinguish transient proliferation arrest from apoptosis .

- Flow cytometry gating : Use pulse-width analysis to exclude apoptotic cells with fragmented DNA from proliferation counts .

Q. What strategies mitigate BrdU's interference with downstream molecular analyses (e.g., PCR or sequencing)?

- DNA extraction modifications : Use proteinase K and RNase A to remove BrdU-antibody complexes .

- PCR optimization : Increase template concentration or employ high-fidelity polymerases to bypass BrdU-induced Taq inhibition .

- Alternative nucleosides : Substitute with EdU (5-ethynyl-2'-deoxyuridine) for click chemistry-based detection, which avoids DNA denaturation .

Q. How do halogenated BrdU analogues (e.g., 5-chloro-/iodo-derivatives) enhance antiviral research, particularly against retroviruses?

Halogenated analogues inhibit viral replication via:

- Chain termination : Incorporation into viral DNA disrupts reverse transcription in HIV-1 .

- Resistance profiling : Compare efficacy against wild-type vs. mutant strains (e.g., thymidine kinase-deficient herpesvirus) .

- Synergy studies : Combine with antiretrovirals like zidovudine to reduce IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。